molecular formula C8H16N2O3 B14653688 N-Butyl-N-(2-carboxyethyl)nitrosamine CAS No. 51938-21-7

N-Butyl-N-(2-carboxyethyl)nitrosamine

Cat. No.: B14653688
CAS No.: 51938-21-7
M. Wt: 188.22 g/mol
InChI Key: OZQOCSYHTLQBCN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butyl-N-(2-carboxyethyl)nitrosamine can be synthesized through the nitrosation of secondary amines. A common method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . Another method involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .

Industrial Production Methods: Industrial production of nitrosamines, including this compound, typically involves large-scale nitrosation processes. These processes often use sodium nitrite as the nitrosating agent in the presence of secondary amines .

Chemical Reactions Analysis

Types of Reactions: N-Butyl-N-(2-carboxyethyl)nitrosamine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can lead to the formation of amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Butyl-N-(2-carboxyethyl)nitrosamine involves the formation of reactive oxygen species (ROS) and carbon-centered radicals. These reactive species cause DNA damage, leading to mutations and potentially cancer . The compound undergoes enzymatic α-hydroxylation, forming unstable intermediates that decompose to DNA-alkylating agents .

Comparison with Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosopyrrolidine (NPYR)

Comparison: N-Butyl-N-(2-carboxyethyl)nitrosamine is unique due to its specific application in bladder cancer research. While other nitrosamines like NDMA and NDEA are also potent carcinogens, they are more commonly associated with liver cancer . The structural differences among these compounds influence their reactivity and the types of cancers they induce .

Properties

CAS No.

51938-21-7

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 3-[butyl(nitroso)amino]propanoate

InChI

InChI=1S/C8H16N2O3/c1-3-4-6-10(9-12)7-5-8(11)13-2/h3-7H2,1-2H3

InChI Key

OZQOCSYHTLQBCN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC(=O)OC)N=O

Origin of Product

United States

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